Broad-Spectrum Cytotoxicity: Head-to-Head ED50 Comparison Across Seven Human Cancer Cell Lines
In a direct comparative study evaluating demethyloxyaaptamine, aaptamine, and isoaaptamine against a minipanel of human cancer cell lines, isoaaptamine demonstrated the most potent and consistent growth inhibitory activity. Against the murine P388 lymphocytic leukemia line, isoaaptamine exhibited an ED50 of 0.28 µg/mL, representing a 12.9-fold potency advantage over aaptamine (ED50 3.60 µg/mL). Similarly, against the ovarian OVCAR-3 line, isoaaptamine (ED50 1.20 µg/mL) was 4.1-fold more potent than aaptamine (ED50 4.90 µg/mL). Comparable superiority was observed in CNS (SF-295), renal (A498), lung (NCI-H460), colon (KM20L2), and melanoma (SK-MEL-5) lines .
| Evidence Dimension | Cancer cell growth inhibition (ED50, µg/mL) |
|---|---|
| Target Compound Data | P388: 0.28; OVCAR-3: 1.20; SF-295: 2.60; A498: 2.20; NCI-H460: 2.40; KM20L2: 2.30; SK-MEL-5: 1.60 (all µg/mL) |
| Comparator Or Baseline | Aaptamine — P388: 3.60; OVCAR-3: 4.90; SF-295: 4.10; A498: 3.20; NCI-H460: 3.20; KM20L2: 3.60; SK-MEL-5: 4.30 (all µg/mL) |
| Quantified Difference | Fold-difference (Isoaaptamine vs Aaptamine): P388 12.9×; OVCAR-3 4.1×; SF-295 1.6×; A498 1.5×; NCI-H460 1.3×; KM20L2 1.6×; SK-MEL-5 2.7× |
| Conditions | Standard NCI 60-cell line screening protocol; 48-h exposure; sulforhodamine B (SRB) protein dye endpoint |
Why This Matters
For procurement decisions, isoaaptamine's consistently higher potency across multiple tissue origins reduces the likelihood of false negatives in cytotoxicity screening campaigns and provides a wider dynamic range for SAR exploration compared to aaptamine.
- [1] Pettit GR, Hoffmann H, McNulty J, et al. J Nat Prod. 2004;67(3):506-509. Table 1: Comparative Cancer Cell Line Results (ED50 µg/mL). doi:10.1021/np0204592 View Source
